n-Fmoc-5,5-dimethyl-l-norleucine
Description
Significance of Non-Canonical Amino Acids in Peptide and Peptidomimetic Design
Non-canonical amino acids are crucial tools in medicinal chemistry and drug discovery. nih.govsigmaaldrich.com Their integration into peptides can lead to compounds with improved stability, higher potency, and better selectivity for their biological targets. sigmaaldrich.comnih.gov By altering the primary structure of a peptide with UAAs, researchers can modify its three-dimensional conformation, which can lead to a better fit with its target and improved therapeutic properties. sigmaaldrich.com The use of UAAs is a key strategy in developing peptide-based drugs with enhanced pharmacological profiles. nih.gov
The structural diversity offered by UAAs is vast, allowing for the creation of peptidomimetics that can have improved in vivo stability and oral absorption compared to their natural peptide counterparts. sigmaaldrich.com This has led to the development of clinically approved drugs that incorporate unnatural amino acids. nih.gov
The Role of Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS) for Diverse Peptide Architectures
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group plays a pivotal role in this process. wikipedia.orgcreative-peptides.comaltabioscience.com The Fmoc group is used to temporarily protect the N-terminus of an amino acid, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. creative-peptides.comaltabioscience.com
The key advantage of the Fmoc strategy lies in its mild deprotection conditions. The Fmoc group is stable to acids but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This orthogonality is crucial because it allows for the use of acid-labile protecting groups for the amino acid side chains, which can then be removed at the end of the synthesis without affecting the peptide backbone. altabioscience.compeptide.com This approach is particularly beneficial for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation. nih.gov
The Fmoc SPPS method is highly efficient, often automated, and allows for the streamlined production of peptides with high purity. creative-peptides.comaltabioscience.com The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the byproduct of Fmoc removal, dibenzofulvene, is UV-active. wikipedia.org
Structural Context of Norleucine Derivatives in Amino Acid Classification
Norleucine is an isomer of the proteinogenic amino acid leucine (B10760876). wikipedia.orgwikipedia.org It is classified as an α-amino acid with a linear six-carbon backbone, systematically named 2-aminohexanoic acid. wikipedia.org Unlike leucine and isoleucine, norleucine is a non-proteinogenic, or unnatural, amino acid. wikipedia.org
Norleucine and its derivatives are considered aliphatic amino acids. The compound at the center of this article, n-Fmoc-5,5-dimethyl-l-norleucine , is a derivative of L-norleucine. chemicalbook.com The "5,5-dimethyl" modification introduces two methyl groups on the fifth carbon of the norleucine side chain. This structural alteration makes it a sterically hindered and hydrophobic building block for peptide synthesis. The "n-Fmoc" designation indicates that the α-amino group is protected by the fluorenylmethoxycarbonyl group, making it suitable for use in Fmoc-based solid-phase peptide synthesis. wikipedia.org
The properties of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid sigmaaldrich.com |
| Molecular Formula | C23H27NO4 wuxiapptec.comachemblock.com |
| Molecular Weight | 381.47 g/mol sigmaaldrich.comwuxiapptec.com |
| CAS Number | 1217704-60-3 chemicalbook.comwuxiapptec.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | >95% to 98% sigmaaldrich.comwuxiapptec.com |
| Storage | 2-8°C, sealed in dry conditions sigmaaldrich.com |
The D-enantiomer, n-Fmoc-5,5-dimethyl-d-norleucine , also exists and has the CAS number 1217783-07-7. achemblock.com
Research and Applications
The synthesis of Fmoc-protected amino acids is a well-established process, often involving the reaction of the amino acid with an Fmoc-donating reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base. wikipedia.org For unnatural amino acids like 5,5-dimethyl-l-norleucine (B8060673), similar synthetic strategies are employed.
The incorporation of this compound into peptides allows for the introduction of a unique, bulky, and lipophilic side chain. This can be used to probe protein-protein interactions, influence peptide conformation, and enhance metabolic stability. The gem-dimethyl group at the 5-position can create specific steric interactions within a peptide or with its binding partner, which can be a valuable tool in rational drug design.
While specific research findings on the direct application of this compound are not extensively detailed in the provided search results, its utility can be inferred from the broader context of using unnatural amino acids in peptide science. For instance, the incorporation of other modified norleucine derivatives has been shown to impact the biological activity of peptides. nih.gov The principles of using such building blocks in solid-phase peptide synthesis are well-documented, involving standard coupling and deprotection cycles. nih.gov
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXGAUXGMHUSZ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc 5,5 Dimethyl L Norleucine and Analogues
Stereoselective Synthesis Pathways for n-Fmoc-5,5-dimethyl-L-norleucine
The controlled introduction of the stereocenter is the most critical aspect of synthesizing optically pure this compound. Various stereoselective methods have been developed to achieve high enantiopurity.
Asymmetric synthesis provides a direct route to enantiomerically pure amino acids. Organocatalysis has emerged as a powerful tool in this field, offering environmentally friendly and efficient methods for producing compounds with high enantioselectivity. princeton.edumetu.edu.tr For instance, catalytic asymmetric synthesis has been successfully applied to produce related cyclic amino acids like 5,5-dimethylproline, where a ruthenium-alkylidene catalyst facilitates a cross-metathesis reaction followed by an acid-catalyzed cyclization to yield the product with high enantioselectivity. lau.edu.lb While not directly applied to this compound in the reviewed literature, these principles of asymmetric catalysis are fundamental to the synthesis of chiral amino acids.
Another powerful strategy involves the use of chiral catalysts, such as copper complexes, in alkylation reactions. For example, a Cu-catalyzed asymmetric alkylation of a tert-butyl glycinate (B8599266) Schiff base has been shown to produce chiral unnatural α-substituted α-amino acids with high yields (up to 95%) and excellent enantioselectivity (>99% ee) at low catalyst loading. chemrxiv.org
A prominent and widely applicable method for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine (B1666218) equivalents. nih.gov This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine template. Nickel(II) complexes of Schiff bases derived from glycine and a chiral amine, such as (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB), are particularly effective. nih.govresearchgate.net
This methodology relies on the high reactivity and straightforward preparation of these Ni(II) complexes, which serve as inexpensive glycine equivalents suitable for large-scale synthesis. nih.gov The alkylation of these complexes proceeds with high thermodynamic diastereoselectivity. nih.gov After the alkylation step, the desired α-amino acid is liberated by acidic hydrolysis, and the chiral auxiliary can often be recovered and reused. researchgate.net This method has been successfully used to prepare a wide variety of unnatural amino acids. nih.govqyaobio.com
The general process for synthesizing an L-amino acid using this method is outlined below:
Complex Formation: A Schiff base is formed between glycine and a chiral auxiliary, which then coordinates with a Ni(II) ion.
Stereoselective Alkylation: The chiral Ni(II) complex is deprotonated to form a nucleophilic enolate, which is then alkylated with an appropriate electrophile (in this case, a neopentyl halide derivative). The bulky chiral auxiliary directs the incoming alkyl group to one face of the complex, resulting in a high degree of stereocontrol.
Hydrolysis and Protection: The resulting amino acid is cleaved from the complex via acid hydrolysis. Subsequent protection of the amino group with an Fmoc group yields the final product, this compound.
| Step | Description | Reagents/Conditions | Purpose |
| 1 | Formation of Chiral Ni(II) Complex | Glycine, Chiral Auxiliary (e.g., (S)-BPB), Ni(NO₃)₂ | To create a chiral template for stereoselective alkylation. |
| 2 | Asymmetric Alkylation | Base (e.g., NaH, K₂CO₃), Neopentyl Halide | Introduction of the 5,5-dimethylhexyl side chain with stereocontrol. |
| 3 | Liberation of Amino Acid | Aqueous HCl | To cleave the amino acid from the chiral auxiliary and metal complex. |
| 4 | Fmoc Protection | Fmoc-OSu or Fmoc-Cl, Base (e.g., Na₂CO₃) | To protect the amino group for use in peptide synthesis. |
This table represents a generalized workflow for the synthesis of this compound via alkylation of a chiral glycine equivalent.
Preparation of this compound Derivatives and Isomers
The synthesis of derivatives, such as the D-isomer and fluorinated analogues, is crucial for structure-activity relationship studies in peptide design.
The synthesis of the D-enantiomer, n-Fmoc-5,5-dimethyl-D-norleucine, can be achieved by employing the D-enantiomer of the chiral auxiliary in the asymmetric alkylation method described previously. For example, using an (R)-proline-based auxiliary instead of an (S)-proline-based one would yield the corresponding D-amino acid.
Alternatively, other asymmetric methods can be employed. For example, rhodium-catalyzed hydroamination has been used to synthesize Fmoc-protected D-norleucine. researchgate.net This process involves several steps, including the protection of the starting material, dihydroxylation, and subsequent oxidative cleavage to yield the desired D-amino acid. researchgate.net
Fluorinated amino acids are of great interest as they can act as mimics of natural amino acids with altered electronic properties.
5,5-Difluoronorleucine: The synthesis of both Boc and Fmoc protected 5,5-difluoronorleucine has been reported. clockss.org This analogue is considered a mimic of methionine where the sulfur atom is replaced by a CF₂ group. clockss.org The synthesis starts from commercially available amino acid derivatives and involves the introduction of the difluoromethyl group. clockss.org
6,6,6-Trifluoronorleucine: A convenient asymmetric synthesis for Fmoc-(S)-6,6,6-trifluoro-norleucine has been developed via the alkylation of a chiral glycine equivalent. researchgate.netresearchgate.net This method, utilizing a chiral Ni(II) complex of a glycine Schiff base, successfully produced the target amino acid with a high total yield (82.4% over three steps) and excellent enantiomeric purity (99%). researchgate.netresearchgate.net The key alkylation step was performed using CF₃(CH₂)₃I under homogeneous conditions. researchgate.net
| Analogue | Synthetic Method | Key Features | Reference |
| n-Fmoc-5,5-dimethyl-D-norleucine | Asymmetric alkylation with (R)-auxiliary | Utilizes the opposite enantiomer of the chiral auxiliary. | nih.gov |
| n-Fmoc-D-norleucine | Rhodium-catalyzed hydroamination | Multi-step process involving dihydroxylation and oxidative cleavage. | researchgate.net |
| 5,5-Difluoronorleucine (Fmoc protected) | Not detailed | Prepared from commercial amino acid derivatives; acts as a methionine mimic. | clockss.org |
| Fmoc-(S)-6,6,6-trifluoro-norleucine | Asymmetric alkylation of chiral Ni(II) glycine complex | High yield (82.4%) and enantiopurity (99% ee). researchgate.netresearchgate.net | researchgate.netresearchgate.net |
This table summarizes synthetic approaches for derivatives and isomers of this compound.
Optimization of Synthetic Protocols for this compound
The optimization of synthetic protocols is essential for improving efficiency, yield, and purity, particularly for large-scale production. For the alkylation of chiral glycine equivalents, several factors can be tuned.
Research has shown that for certain alkylations, homogeneous reaction conditions are preferred over phase-transfer catalysis. researchgate.net The choice of solvent is also critical; for example, in some catalyst-free α-alkylation reactions of glycine derivatives, acetonitrile (B52724) (MeCN) at 60°C provided the best results. organic-chemistry.org
Reagent Selection and Reaction Condition Refinements
The choice of reagents and the optimization of reaction conditions are critical for the successful synthesis of peptides incorporating sterically hindered amino acids. The selection of coupling reagents, in particular, plays a pivotal role in achieving high yields and minimizing side reactions.
For the formation of amide bonds, a variety of coupling reagents are available, each with its own advantages and limitations. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. acs.org Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to enhance coupling efficiency and reduce racemization. researchgate.net Phosphonium salts like PyBOP and uronium/aminium salts like HBTU, HATU, and HCTU are also widely employed for their high reactivity. acs.orgresearchgate.netaltabioscience.com
The synthesis of peptides with sterically hindered residues often requires more potent coupling reagents. For instance, Fmoc amino acid fluorides have been shown to be effective for the solid-phase assembly of peptides containing such residues. acs.org Another approach involves the use of tetramethylfluoroformamidinium hexafluorophosphate (B91526), which can convert protected amino acids into their more reactive acid fluoride (B91410) counterparts, facilitating coupling even with hindered amino acids. acs.org
Refinements in reaction conditions also play a crucial role. The use of microwave energy in solid-phase peptide synthesis (SPPS) has been shown to drive difficult couplings of bulky amino acids to completion more efficiently than conventional heating methods. cem.com Solvent choice is another important factor, with low polarity solvents like dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF) often favoring esterification reactions of Fmoc-protected amino acids onto resins. researchgate.net
The following table summarizes various coupling reagents and their applications in peptide synthesis, particularly concerning sterically hindered amino acids.
| Coupling Reagent Class | Examples | Key Features and Applications |
| Carbodiimides | DIC | Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization. researchgate.net |
| Phosphonium Salts | PyBOP, PyAOP, PyClock | High coupling efficiency and low racemization. acs.org |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Widely used due to their high reactivity and stability. acs.orgresearchgate.netaltabioscience.com |
| Other | Fmoc Amino Acid Fluorides | Particularly effective for coupling sterically hindered residues. acs.org |
Challenges in Coupling Sterically Hindered Unnatural Amino Acids
The primary challenge in synthesizing peptides with unnatural, sterically hindered amino acids like this compound lies in the formation of the peptide bond itself. The bulky side chains of these amino acids create significant steric hindrance around the reactive carboxyl and amino groups, slowing down the coupling reaction and often leading to incomplete reactions and low yields. researchgate.netthieme.de
Conventional coupling methods that work well for standard amino acids are often inefficient when dealing with sterically hindered residues. researchgate.net For example, the formation of an amide bond between an α,α-disubstituted amino acid and the carboxylic acid of the next amino acid in the sequence is notoriously difficult due to the hindered nature of the amine group. researchgate.net This necessitates the use of more reactive coupling reagents or modified reaction conditions to overcome the steric barrier.
Aggregation of the growing peptide chain on the solid support can also be a significant issue, particularly in Fmoc/tBu-based synthesis strategies. peptide.com This aggregation can further hinder the accessibility of the N-terminus for the next coupling step, leading to truncated or deletion sequences. Careful selection of amino acid derivatives and optimization of the synthetic protocol are crucial to minimize these by-products. peptide.com
The following table highlights some of the key challenges and potential solutions in the coupling of sterically hindered amino acids.
| Challenge | Description | Potential Solutions |
| Slow Reaction Rates | The bulky nature of the amino acid slows down the peptide bond formation. | Use of more reactive coupling reagents (e.g., HATU, HCTU), higher temperatures (microwave synthesis), or longer reaction times. acs.orgaltabioscience.comcem.com |
| Incomplete Coupling | Steric hindrance prevents the reaction from going to completion, leading to deletion sequences. | Double coupling cycles, use of capping reagents to block unreacted amines. |
| Aggregation | The growing peptide chain can aggregate on the solid support, blocking reactive sites. | Use of chaotropic salts, high-boiling point solvents, or specialized resins. peptide.com |
| Racemization | The risk of losing the stereochemical integrity of the amino acid during activation and coupling. | Use of additives like HOBt or HOAt, or employing coupling reagents known for low racemization. acs.orgresearchgate.net |
Orthogonal Deprotection Strategies in Fmoc Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis due to its base-lability, allowing for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact. acs.orgnih.govacs.org This orthogonality is fundamental to the stepwise elongation of the peptide chain. escholarship.org The standard method for Fmoc removal involves treatment with a secondary amine base, such as piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). escholarship.orgtotal-synthesis.com
However, challenges can arise when synthesizing peptides with sensitive functional groups that are incompatible with basic conditions. acs.orgnih.gov In such cases, the nucleophilic nature of the secondary amine used for deprotection can lead to undesirable side reactions. acs.orgescholarship.org This has prompted the development of alternative, "tunably orthogonal" deprotection strategies for the Fmoc group.
One such novel method involves the use of hydrogenolysis under mildly acidic conditions. nih.govacs.orgresearchgate.net This approach is particularly valuable for the synthesis of complex peptides containing reactive electrophiles that would otherwise be compromised by traditional basic deprotection. nih.govacs.org Importantly, this method is also compatible with the presence of N-Boc protecting groups, further expanding its synthetic utility. nih.govacs.org
Another consideration in deprotection strategies is the potential for side reactions involving the highly electrophilic byproduct of Fmoc cleavage, dibenzofulvene (Dbf). escholarship.org An excess of the deprotecting amine is typically used to quench the Dbf, but this can complicate the subsequent coupling step. escholarship.org The development of deprotection methods that minimize or circumvent the formation of reactive byproducts is an ongoing area of research.
The table below outlines different Fmoc deprotection strategies and their compatibility with other protecting groups.
| Deprotection Method | Reagents | Key Features | Orthogonality |
| Standard Basic Deprotection | 20% Piperidine in DMF | The most common and widely used method. escholarship.orgtotal-synthesis.com | Orthogonal to acid-labile groups (e.g., Boc, tBu). total-synthesis.com |
| Acidic Hydrogenolysis | H2, Pd/C, mild acid | Useful for peptides with base-sensitive functionalities. nih.govacs.orgresearchgate.net | Tolerant of N-Boc groups. nih.govacs.org |
| Lewis Acid Catalysis | AlCl3 with a scavenger | An alternative acidic deprotection method. acs.org | May risk premature deprotection of other acid-sensitive groups. acs.org |
Incorporation of N Fmoc 5,5 Dimethyl L Norleucine into Peptide and Peptidomimetic Structures
Strategies for Solid-Phase Peptide Synthesis Utilizing n-Fmoc-5,5-dimethyl-L-norleucine
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. researchgate.net The use of this compound within this framework requires careful consideration of established protocols to ensure efficient incorporation.
Fmoc-Based SPPS Protocols
The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the most common approach in SPPS due to its mild deprotection conditions. researchgate.netchempep.comnih.gov The general cycle of Fmoc-based SPPS involves the following key steps:
Resin Swelling: The solid support, typically a resin such as Rink Amide or Wang resin, is swelled in a suitable solvent like N,N-dimethylformamide (DMF) to ensure accessibility of the reactive sites. uci.edu
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed using a basic solution, most commonly 20% piperidine (B6355638) in DMF. chempep.comuci.edu This exposes the free amine for the next coupling reaction. The progress of this deprotection can often be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct released. chempep.com
Amino Acid Coupling: The incoming amino acid, in this case, this compound, is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.
Washing: Following each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF to remove excess reagents and byproducts. uci.edu
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. chempep.com
Coupling Efficiency and Yield Considerations
The incorporation of sterically hindered amino acids like this compound presents challenges to coupling efficiency. The bulky gem-dimethyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. To overcome this, several strategies can be employed:
Choice of Coupling Reagents: The selection of an appropriate coupling reagent is critical. While standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxybenzotriazole (HOBt) can be used, more potent activating agents are often preferred for sterically hindered couplings. chempep.com Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to be highly effective in promoting difficult couplings. uci.edumerckmillipore.com In a comparative study for the synthesis of a peptide containing the sterically hindered 5,5-dimethylproline, O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) was found to be superior to other reagents. nih.gov
Reaction Time and Temperature: Extending the coupling reaction time can provide more opportunity for the sterically hindered amino acid to react completely. In some cases, performing the coupling at an elevated temperature (microwaved-assisted SPPS) can also enhance the reaction rate and improve yields, although care must be taken to avoid side reactions like racemization. nih.gov
Double Coupling: A common strategy to ensure complete incorporation of a difficult amino acid is to perform the coupling step twice. After the initial coupling reaction, the resin is washed, and the same coupling step is repeated with a fresh solution of the activated amino acid.
The following table summarizes key considerations for optimizing the coupling of this compound in SPPS:
| Parameter | Standard Conditions | Optimized Conditions for this compound | Rationale |
| Coupling Reagent | DIC/HOBt | HATU, HBTU, or other potent phosphonium (B103445)/aminium salts | Overcomes steric hindrance for more efficient acylation. uci.edumerckmillipore.comnih.gov |
| Reaction Time | 1-2 hours | 2-4 hours or longer | Allows more time for the sterically hindered coupling to proceed to completion. |
| Coupling Strategy | Single coupling | Double coupling | Ensures higher incorporation efficiency for challenging residues. |
| Solvent | DMF | DMF, NMP | Standard solvents with good swelling properties for the resin. peptide.com |
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method, solution-phase peptide synthesis (SolPPS) offers an alternative, particularly for the large-scale production of peptides. In SolPPS, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. google.com
The incorporation of this compound in solution-phase synthesis follows similar chemical principles to SPPS. The N-terminal Fmoc group is removed with a base, and the subsequent coupling is performed using an activated amino acid derivative. rsc.org A key challenge in SolPPS is the purification of the intermediate peptide fragments, which often requires chromatography or crystallization. google.com
A "hydrophobic tag" strategy has been developed to facilitate purification in solution-phase synthesis. rsc.org In this approach, a lipophilic tag is attached to the C-terminus of the peptide, rendering it soluble in organic solvents while allowing for easy precipitation to remove excess reagents and byproducts.
Design Principles for Peptides Incorporating this compound
The deliberate inclusion of this compound in a peptide sequence is driven by the desire to impose specific structural constraints and enhance stability.
Engineering for Conformational Constraints and Stability
The gem-dimethyl group on the δ-carbon of the norleucine side chain significantly restricts the conformational freedom of the amino acid residue. This steric bulk can influence the local peptide backbone conformation and limit the accessible dihedral angles (phi and psi). By strategically placing this compound within a peptide sequence, it is possible to favor specific secondary structures, such as helices or turns, or to prevent the formation of undesirable aggregates.
Modulating Peptide Backbone Architectures
The introduction of sterically demanding, non-proteinogenic amino acids like 5,5-dimethyl-L-norleucine (B8060673) is a powerful tool for modulating the architecture of the peptide backbone. The steric hindrance imposed by the gem-dimethyl group can induce local perturbations in the backbone, leading to the formation of unique folded structures that may not be accessible with natural amino acids alone. This allows for the design of peptidomimetics with novel topologies and potentially enhanced biological activities.
For instance, the incorporation of such residues can be used to stabilize specific turn structures or to disrupt or promote protein-protein interactions by presenting a sterically demanding and conformationally restricted side chain at a critical interface.
Development of Peptidomimetics with Enhanced Properties
The incorporation of sterically demanding amino acid derivatives, such as this compound, into peptide sequences is a strategic approach in the development of peptidomimetics with enhanced physicochemical and pharmacological properties. The gem-dimethyl group on the δ-carbon of the norleucine side chain introduces significant conformational constraints, which can lead to peptidomimetics with increased stability against enzymatic degradation and improved receptor affinity and selectivity.
The rationale behind using such modified amino acids lies in their ability to restrict the conformational flexibility of the peptide backbone. This reduction in entropy can favor a specific bioactive conformation, leading to a higher binding affinity for the target receptor. Moreover, the unnatural side chain can shield the adjacent peptide bonds from proteolytic enzymes, thereby increasing the in vivo half-life of the peptide, a crucial factor for therapeutic applications.
While direct research on peptides exclusively incorporating 5,5-dimethyl-L-norleucine is emerging, studies on related sterically hindered amino acids, like Fmoc-N-methyl-L-norleucine, demonstrate the potential of such modifications. The N-methylation, similar to the gem-dimethyl substitution, enhances the stability and solubility of the resulting peptides, making them valuable in drug development. chemimpex.com These derivatives are particularly beneficial in solid-phase peptide synthesis (SPPS), where they can improve the efficiency and yield of complex peptide sequences. chemimpex.com
The development of peptidomimetics often involves creating scaffolds that mimic secondary structures like β-turns and β-hairpins. The incorporation of conformationally constrained amino acids is central to stabilizing these structures. For instance, research on a conformationally stable acyclic β-hairpin scaffold has shown that it can tolerate the inclusion of various amino acids, including norleucine, while maintaining its structural integrity. nih.gov The defined conformation of such scaffolds is crucial for presenting the key pharmacophoric elements to the biological target in an optimal arrangement.
The table below summarizes the potential enhanced properties of peptidomimetics incorporating 5,5-dimethyl-L-norleucine, based on findings from related research on sterically hindered and modified amino acids.
| Property | Enhancement | Rationale |
| Enzymatic Stability | Increased resistance to proteolysis | The bulky gem-dimethyl group sterically hinders the approach of proteolytic enzymes to the adjacent peptide bonds. |
| Receptor Affinity | Potentially increased | Pre-organization of the peptide into a bioactive conformation reduces the entropic penalty upon binding. |
| Receptor Selectivity | Potentially improved | The fixed conformation can lead to more specific interactions with the target receptor over other related receptors. |
| Bioavailability | May be improved | Increased stability and potentially altered lipophilicity can lead to better absorption and distribution. |
Role as a Methionine Bioisostere in Peptide Research
A significant application of 5,5-dimethyl-L-norleucine in peptide research is its use as a bioisostere for methionine. Bioisosteric replacement is a strategy in medicinal chemistry where one atom or a group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new molecule with improved characteristics.
Methionine, with its thioether side chain, is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone. This oxidation can alter the peptide's conformation and biological activity, limiting its therapeutic potential and shelf-life. Norleucine, being a structural analog of methionine where the sulfur atom is replaced by a methylene (B1212753) group, is not prone to oxidation and is therefore a common substitute.
Research comparing methionine- and norleucine-containing peptides has provided insights into their interactions with biological membranes. While they are structurally similar, differences in their interactions with phospholipids (B1166683) have been observed, which can influence the behavior of membrane-active peptides. The substitution of methionine with norleucine can thus be a tool to fine-tune the peptide's interaction with its environment.
The table below outlines the key comparative features of Methionine and 5,5-dimethyl-L-norleucine as amino acid residues in peptides.
| Feature | Methionine | 5,5-dimethyl-L-norleucine | Rationale for Bioisosteric Replacement |
| Side Chain | -(CH₂)₂-S-CH₃ | -(CH₂)₂-C(CH₃)₃ | Isosteric in size and hydrophobicity. |
| Oxidation Stability | Susceptible to oxidation | Stable to oxidation | To prevent loss of activity due to oxidation of the thioether. |
| Conformational Flexibility | Flexible side chain | Conformationally restricted | To lock the peptide in a bioactive conformation and enhance stability. |
| Chemical Synthesis | Standard | Requires synthesis of the unnatural amino acid | To introduce specific properties into the peptide. |
By serving as a stable and conformationally constrained bioisostere for methionine, 5,5-dimethyl-L-norleucine offers a valuable tool for medicinal chemists to design more robust and potent peptide-based therapeutics.
Advanced Spectroscopic and Analytical Characterization Methodologies for N Fmoc 5,5 Dimethyl L Norleucine Containing Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. nih.gov For peptides incorporating non-canonical amino acids like n-Fmoc-5,5-dimethyl-l-norleucine, NMR provides invaluable insights into their three-dimensional structure and behavior in solution. nih.govcopernicus.org
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the successful synthesis and structural integrity of this compound. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity between neighboring atoms.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Fmoc-CH | 4.2 - 4.4 (t) | ~47.0 |
| Fmoc-CH₂ | 4.0 - 4.2 (d) | ~67.0 |
| Fmoc-Aromatic | 7.2 - 7.8 (m) | 120.0, 125.0, 127.0, 127.5, 141.0, 144.0 |
| α-CH | 4.3 - 4.5 (m) | ~53.0 |
| β-CH₂ | 1.5 - 1.7 (m) | ~30.0 |
| γ-CH₂ | 1.2 - 1.4 (m) | ~38.0 |
| δ-C(CH₃)₃ | 0.9 (s) | ~30.0 (C), ~29.0 (CH₃) |
| COOH | 10.0 - 12.0 (br s) | ~175.0 |
This table is predictive and based on analogous structures. Actual experimental values may vary.
Heteronuclear Multiple Quantum Coherence (HMQC)
HMQC is a powerful 2D NMR technique used to correlate the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C or ¹⁵N. In the context of this compound, an HMQC experiment would provide unambiguous correlations between each proton and its corresponding carbon atom. This is particularly useful for assigning the complex resonances in both the Fmoc protecting group and the dimethyl-l-norleucine side chain. For instance, the protons of the tert-butyl group would show a clear correlation to the quaternary and methyl carbons, confirming their connectivity. This technique is a standard tool in the structural analysis of peptides and can be used to study interactions between peptides and ligands. creative-proteomics.com
Advanced NMR Techniques for Conformational Analysis of Peptides
The incorporation of sterically demanding, non-canonical amino acids like 5,5-dimethyl-l-norleucine (B8060673) can significantly influence the conformational preferences of a peptide. Advanced NMR techniques are employed to elucidate these three-dimensional structures.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space interactions between protons that are close in proximity (typically < 5 Å). For a peptide containing this compound, NOESY can reveal key distance restraints between the amino acid's side chain protons and other residues in the peptide, as well as intramolecular contacts within the residue itself. These restraints are crucial for computational modeling and determining the peptide's folded structure.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also measures through-space proton-proton interactions but is often more effective for molecules with intermediate molecular weights, a range where the NOE can be zero.
Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a spin system. For this compound, a TOCSY spectrum would show correlations from the α-proton to the β- and γ-protons, helping to trace out the entire side chain spin system. This is a fundamental step in assigning the resonances of individual amino acid residues within a peptide. nih.gov
The use of these advanced NMR methods allows researchers to build a detailed picture of the conformational landscape of peptides containing this compound, which is essential for understanding their biological activity and for the rational design of new peptide-based therapeutics. nih.govspringernature.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and purity of synthetic peptides and their constituent amino acids.
MALDI-MS for Peptide Mass Verification
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like peptides. In a typical MALDI-MS experiment, the peptide sample containing this compound is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide with minimal fragmentation. The resulting ions are then analyzed by their mass-to-charge ratio (m/z). This technique is highly effective for rapidly verifying the molecular weight of the synthesized peptide, confirming the successful incorporation of the this compound residue. Recent studies have demonstrated the utility of MALDI-MS in analyzing peptide libraries to identify novel substrates for enzymes. nih.gov
Expected MALDI-MS Data for a Hypothetical Peptide
| Peptide Sequence | Incorporated Amino Acid | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Gly-Ala-Val-(5,5-diMe-Nle)-Leu | This compound | 547.36 | ~548.37 |
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental in both the purification and the analytical assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of Fmoc-protected amino acids. phenomenex.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most widely used method for analyzing and purifying peptides and their constituent amino acids. nih.govyoutube.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. youtube.com For Fmoc-amino acids, C8 and C18 columns are commonly employed. nih.gov
The mobile phase typically consists of an aqueous component, often water with an additive like trifluoroacetic acid (TFA), and an organic modifier, such as acetonitrile (B52724). youtube.comgoogle.com A gradient elution, where the concentration of the organic modifier is increased over time, is frequently used to achieve optimal separation. nih.govgoogle.com The purity of the final peptide product is directly influenced by the chemical and chiral purity of the Fmoc-protected amino acids used in its synthesis. phenomenex.com Therefore, highly sensitive HPLC methods are required to detect and quantify any impurities. rsc.org Suppliers of high-quality Fmoc-amino acids often provide detailed HPLC analysis to ensure the absence of impurities like dipeptides or side-chain unprotected amino acids. merckmillipore.comsigmaaldrich.com The enantiomeric purity of Fmoc-amino acids is also critical, with expectations often exceeding 99.8% enantiomeric excess (ee) for the L-form. phenomenex.com Chiral HPLC, using specialized chiral stationary phases, is employed to verify this high level of stereochemical purity. phenomenex.comrsc.org
Table 1: Typical HPLC Parameters for the Analysis of Fmoc-Amino Acids
| Parameter | Condition | Reference |
| Column | C8 or C18 reversed-phase | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | google.com |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | google.com |
| Gradient | Linear gradient of increasing Mobile Phase B | nih.gov |
| Flow Rate | 0.5 - 2.0 mL/min | nih.govgoogle.com |
| Detection | UV at 210 nm or 220 nm | nih.govgoogle.com |
| Temperature | Ambient to 65 °C | nih.gov |
Amino Acid Analysis for Compositional Verification
Amino acid analysis (AAA) is a crucial technique for verifying the amino acid composition of a peptide, confirming that the correct amino acids, including modified ones like 5,5-dimethyl-L-norleucine, are present in the correct ratios. nih.gov This method typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. researchgate.net
The hydrolyzed amino acids are often derivatized to enhance their detection. nih.gov A common method involves pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), followed by separation using reversed-phase HPLC. nih.govresearchgate.net The resulting chromatogram provides both qualitative and quantitative information about the amino acid composition of the peptide. nih.gov For longer peptides, enzymatic digestion may be employed to break the peptide into smaller fragments, which are then analyzed. creative-proteomics.com This compositional analysis serves as a fundamental quality control step, ensuring the identity and purity of the synthesized peptide. nih.govcreative-proteomics.com
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques are powerful tools for probing the stereochemistry and conformation of chiral molecules like this compound and the peptides that contain them.
Optical Rotation Studies
Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral substance in solution. nih.gov For N-Fmoc-amino acids, the specific rotation, [α], is a characteristic physical constant that can be used as an indicator of stereochemical integrity. chemimpex.comglycopep.com The specific rotation is typically measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature, with the concentration of the sample and the solvent specified. chemimpex.comrsc.org For instance, the specific rotation of Fmoc-L-norleucine is reported as -20 ± 2° (c=1 in DMF), while that of Fmoc-N-methyl-L-norleucine is -22 ± 2° (c=1 in DMF). chemimpex.comchemimpex.com Deviations from the expected optical rotation can indicate the presence of the opposite enantiomer or other chiral impurities. It's important to note that the optical rotation of amino acids can be influenced by factors such as the solvent and the presence of electrolytes. nih.gov
Electronic Circular Dichroism (ECD) for Secondary Structure Analysis
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govyoutube.com This technique is particularly valuable for analyzing the secondary structure of peptides and proteins. researchgate.net The amide bonds in a peptide backbone give rise to characteristic ECD signals in the far-UV region (typically 190-250 nm). researchgate.net
Vibrational Circular Dichroism (VCD) for Stereochemical Insights
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. nih.gov VCD provides detailed information about the stereochemistry and solution-state conformation of chiral molecules, including amino acids and peptides. nih.gov
By analyzing the VCD spectrum, which is essentially the vibrational equivalent of ECD, one can obtain a stereochemical fingerprint of the molecule. nih.gov The VCD spectra of amino acids are complex, with contributions from various vibrational modes of the backbone and side chains. nih.gov Theoretical calculations, such as those using density functional theory (DFT), are often used in conjunction with experimental VCD to aid in the interpretation of the spectra and to assign the absolute configuration of the molecule. nih.gov For a modified amino acid like this compound, VCD can be a powerful tool to confirm its absolute stereochemistry and to study its conformational properties in solution.
Other Characterization Techniques
Beyond the more common analytical methods, a suite of other powerful techniques provides deeper insights into the physicochemical properties of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on the known vibrational frequencies of its components: the fluorenylmethoxycarbonyl (Fmoc) group, the carboxylic acid, the secondary amide (urethane linkage), and the aliphatic side chain.
The presence of the Fmoc protecting group, the amino acid backbone, and the unique dimethylated side chain gives rise to a complex but interpretable IR spectrum. Key vibrational modes include the N-H stretch of the urethane (B1682113), the C=O stretches of the carbamate (B1207046) and carboxylic acid, and various C-H and C-C bending and stretching vibrations. nih.govfishersci.com Analysis of these bands can confirm the successful synthesis and purity of the compound. For instance, the absence of a primary amine signal would indicate complete Fmoc protection.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| N-H (Urethane) | Stretching | 3400 - 3200 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |
| C=O (Urethane) | Stretching | 1700 - 1670 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| N-H (Urethane) | Bending | 1550 - 1510 | Medium |
| C-O (Carboxylic Acid/Urethane) | Stretching | 1300 - 1000 | Strong |
This table is predictive and based on characteristic infrared absorption frequencies of the functional groups present in the molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy is instrumental in the characterization of this compound, primarily due to the strong ultraviolet absorbance of the fluorenyl group. This property is widely exploited in peptide synthesis for the quantification of Fmoc-protected amino acids and for monitoring the deprotection steps. nih.gov
The UV spectrum of this compound in a suitable solvent like methanol (B129727) or acetonitrile is expected to show distinct absorption maxima characteristic of the fluorenyl chromophore. Typically, Fmoc-containing compounds exhibit two main absorption bands. wuxiapptec.com
Upon cleavage of the Fmoc group with a base such as piperidine (B6355638), a dibenzofulvene-piperidine adduct is formed, which has a strong and characteristic UV absorbance at different wavelengths, often around 301 nm. This shift in the absorption maximum is the basis for the widely used quantitative "Fmoc assay" to determine the loading of Fmoc-amino acids on solid supports in peptide synthesis. nih.gov
Table 2: Expected UV-Vis Spectroscopy Data for this compound
| Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Fmoc group | Acetonitrile/Methanol | ~265 | ~18,000 |
| Fmoc group | Acetonitrile/Methanol | ~290 | ~5,800 |
| Dibenzofulvene-piperidine adduct | DMF | ~301 | ~7,800 - 8,100 |
These values are typical for Fmoc-protected amino acids and the dibenzofulvene-piperidine adduct.
X-ray Diffraction for Solid-State Structure
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. For this compound, which is a solid at room temperature, obtaining its crystal structure would provide invaluable information on its conformation, intermolecular interactions, and packing in the crystalline state. sigmaaldrich.com
While specific crystallographic data for this compound is not publicly available, studies on other Fmoc-protected amino acids reveal common structural motifs. These are often characterized by extensive hydrogen bonding networks involving the carboxylic acid and urethane groups, as well as π-π stacking interactions between the aromatic fluorenyl groups. The bulky 5,5-dimethylhexyl side chain of this compound would significantly influence the crystal packing, likely leading to a unique solid-state architecture compared to Fmoc derivatives of natural amino acids.
A search for a close structural analog, Fmoc-L-tert-leucine, which also possesses a bulky, sterically hindered side chain, reveals a melting point of 124-127 °C. echemi.com This suggests that strong intermolecular forces are present in the solid state, a hypothesis that could be confirmed and detailed by single-crystal XRD analysis. Such an analysis would reveal the precise bond lengths, bond angles, and torsion angles, as well as the unit cell parameters and space group of the crystal lattice.
Academic Research Applications and Impact on Material Science
Contribution to the Synthesis of Modified Peptides and Analogues
N-Fmoc-5,5-dimethyl-L-norleucine is primarily utilized as a non-canonical amino acid building block in Fmoc solid-phase peptide synthesis (SPPS). SPPS is the dominant method for chemically synthesizing peptides, relying on the sequential addition of amino acids to a growing chain anchored to a solid support. The Fmoc group protects the N-terminus of the amino acid during the coupling reaction and is subsequently removed with a mild base, typically piperidine (B6355638), to allow the next amino acid to be added.
The incorporation of unnatural amino acids like 5,5-dimethyl-L-norleucine (B8060673) is a key strategy for creating modified peptides and peptide analogues with novel properties. The 5,5-dimethyl substitution on the norleucine side chain creates significant steric hindrance. This bulkiness can be strategically employed to enforce specific secondary structures and conformational constraints upon the peptide backbone. The presence of such a residue can influence folding and restrict the conformational freedom of the resulting peptide, which is a critical aspect of designing peptides with specific biological activities or material properties. The synthesis of peptides containing such sterically hindered residues can present challenges, sometimes requiring optimized coupling reagents to efficiently form the peptide bond.
Research into Self-Assembling Fmoc-Amino Acid and Peptide Nanostructures
There is considerable research interest in the self-assembly of Fmoc-amino acids and short peptides into well-defined nanostructures. These assemblies are driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. While specific studies on this compound are not extensively documented in public literature, its behavior can be inferred from the established principles governing Fmoc-amino acid self-assembly. The bulky, hydrophobic nature of the 5,5-dimethyl-L-norleucine side chain would significantly influence the packing and morphology of the resulting nanostructures, potentially leading to unique architectures compared to those formed from Fmoc-amino acids with smaller or aromatic side chains.
A prominent application of self-assembling Fmoc-amino acids is the formation of supramolecular hydrogels. These materials consist of a three-dimensional network of self-assembled nanofibers that immobilize large volumes of water. The formation and stability of these gels are dictated by a delicate balance between the hydrophilic and hydrophobic parts of the molecule.
The process is often triggered by a change in conditions, such as pH or solvent polarity, which promotes the assembly of the Fmoc-amino acid monomers. For this compound, the highly hydrophobic character of both the Fmoc group and the neopentyl-like side chain would provide a strong driving force for aggregation in aqueous environments. This suggests a high propensity for self-assembly, potentially leading to the formation of stable hydrogels or other supramolecular structures that are of great interest for applications in tissue engineering and controlled drug delivery.
| Fmoc-Amino Acid Type | Key Driving Interactions for Assembly | Common Resulting Nanostructures | Potential Application |
|---|---|---|---|
| Aromatic (e.g., Fmoc-Phenylalanine) | π-π Stacking, Hydrogen Bonding | Nanofibers, Nanotubes, Nanosheets | Hydrogels for Cell Culture |
| Aliphatic (e.g., Fmoc-Leucine) | Hydrophobic Interactions, Hydrogen Bonding | Fibers, Flower-like Morphologies | Controllable Self-Assembled Architectures |
| Charged (e.g., Fmoc-Lysine) | Electrostatic Interactions, Hydrogen Bonding | Fibers, 3D Networks | Biomedical Hydrogels |
| Bulky Aliphatic (e.g., this compound) | Strong Hydrophobic Interactions, Steric Effects, Hydrogen Bonding | Predicted to form distinct, potentially bulky, fiber or sheet structures | Materials with tailored mechanical properties |
The fluorenyl moiety of the Fmoc group is the primary engine of self-assembly in this class of molecules. The large, planar, and aromatic nature of the fluorenyl ring facilitates strong π-π stacking interactions between adjacent molecules. This interaction is a powerful organizing force that encourages the molecules to align in an ordered fashion, often leading to the formation of β-sheet-like structures where the peptide backbones are connected by hydrogen bonds and the Fmoc groups stack on either side. The fluorescence of the Fmoc group can also be exploited to monitor the aggregation process and characterize the resulting structures. The optical properties of the Fmoc group can be modulated by the self-assembly process, providing a tool to study these systems.
Investigations into Peptide Stability and Proteolysis Resistance
A significant challenge in the development of therapeutic peptides is their rapid degradation in the body by proteolytic enzymes. A common strategy to overcome this is to incorporate unnatural amino acids into the peptide sequence. The unique side chain of 5,5-dimethyl-L-norleucine makes it an excellent candidate for this purpose.
The bulky gem-dimethyl group on the side chain provides substantial steric shielding of the adjacent peptide bonds. This steric hindrance can physically block the active site of proteases, preventing them from binding to and cleaving the peptide backbone. The incorporation of such residues can therefore dramatically increase the half-life of a peptide in biological systems, enhancing its potential as a therapeutic agent.
Enabling Tools for Structural and Functional Studies of Bioactive Peptides
By introducing a conformationally rigidifying element like 5,5-dimethyl-L-norleucine, researchers can generate peptide analogues with well-defined three-dimensional structures. This is invaluable for studying structure-activity relationships (SAR), where the goal is to understand how the specific conformation of a peptide relates to its biological function. By systematically replacing standard amino acids with conformationally constrained ones, scientists can map the essential structural features required for activity.
Understanding the interaction between a peptide ligand and its receptor at the molecular level is fundamental to drug design. Bioactive peptides are often highly flexible, adopting a multitude of conformations in solution, only one of which may be the "bioactive conformation" responsible for receptor binding.
Incorporating this compound into a peptide sequence helps to lock the peptide into a more limited set of conformations. By synthesizing and testing a series of these conformationally constrained analogues, researchers can identify the specific spatial arrangement of
Studies of Enzyme Inhibition Mechanisms
The non-proteinogenic amino acid this compound and its derivatives are valuable tools in the study of enzyme inhibition mechanisms. The unique structural features of this compound, namely the bulky tert-butyl group and the fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its utility in designing specific and potent enzyme inhibitors.
Research has demonstrated that the incorporation of the 5,5-dimethyl-l-norleucine moiety into inhibitor structures can lead to potent and selective interactions with enzyme active sites. A notable example is the inhibition of Sortilin, a transmembrane protein with a role in protein trafficking and signaling. The crystal structure of Sortilin in complex with N-(3,5-dichlorobenzene-1-carbonyl)-5,5-dimethyl-L-norleucine has been elucidated (PDB ID: 6X48), revealing the precise molecular interactions that drive inhibition pdbj.org. This structural information is invaluable for the rational design of next-generation Sortilin inhibitors with potential therapeutic applications.
The combination of the unique side chain of 5,5-dimethyl-l-norleucine and the inhibitory potential of the Fmoc group makes this compound a compelling candidate for screening and development in enzyme inhibition studies. The tert-butyl group can probe steric tolerance in an enzyme's active site, potentially leading to enhanced selectivity, while the Fmoc group can contribute to binding affinity.
Computational and Theoretical Investigations of Peptide Systems Incorporating N Fmoc 5,5 Dimethyl L Norleucine
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools for understanding the three-dimensional structure and dynamic behavior of peptides. For a molecule like N-Fmoc-5,5-dimethyl-L-norleucine, these techniques would be crucial in elucidating how its bulky nature influences peptide folding and stability.
Conformational Space Exploration
The exploration of the conformational space of a peptide containing this compound would be a primary objective. The rigid and voluminous Fmoc group, coupled with the sterically demanding 5,5-dimethylated side chain, would significantly restrict the accessible dihedral angles (phi and psi) of the peptide backbone.
Computational techniques such as molecular mechanics (MM) energy minimizations and systematic or stochastic conformational searches would be employed to identify low-energy structures. These studies would likely reveal a predisposition for specific secondary structures, such as turns or extended conformations, in the vicinity of the modified residue. The inherent rigidity could be harnessed to stabilize desired peptide conformations, a key strategy in drug design.
Dynamics of Peptide Structures
Molecular dynamics (MD) simulations would provide insights into the temporal evolution of peptide structures incorporating this compound. By simulating the atomic motions over time, researchers could assess the stability of different conformations, the flexibility of the peptide backbone, and the influence of the solvent environment.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations offer a more detailed understanding of the electronic properties of this compound and its impact on the peptide's reactivity. Methods like Density Functional Theory (DFT) would be employed to analyze the electron distribution, molecular orbitals, and electrostatic potential.
These calculations could help in understanding the non-covalent interactions, such as van der Waals forces and potential hydrogen bonds, that the modified residue can participate in. Furthermore, QC methods can be used to calculate parameters for molecular mechanics force fields, ensuring more accurate classical simulations of peptides containing this non-canonical amino acid.
Structure-Activity Relationship Studies through Computational Methods
Computational approaches are pivotal in establishing structure-activity relationships (SAR). By systematically modifying the peptide sequence or the structure of the non-canonical amino acid in silico, researchers can correlate specific structural features with biological activity.
For peptides containing this compound, computational SAR studies would involve generating a library of virtual peptide analogues and predicting their binding affinity to a biological target using techniques like molecular docking. This would help in identifying the key interactions and the optimal placement of the bulky residue to enhance therapeutic efficacy.
Predictive Modeling for Peptide Design and Optimization
The ultimate goal of these computational investigations is to develop predictive models for the rational design and optimization of novel peptides. By integrating the data from molecular modeling, quantum chemical calculations, and SAR studies, it would be possible to build machine learning models or quantitative structure-activity relationship (QSAR) models.
These predictive models could then be used to screen large virtual libraries of peptides containing this compound and other non-canonical amino acids, identifying promising candidates for synthesis and experimental validation. This data-driven approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening.
Emerging Research Directions and Future Prospects
Development of Novel Peptide Scaffolds and Foldamers
The incorporation of n-Fmoc-5,5-dimethyl-l-norleucine into peptide chains is being investigated as a strategy to create novel peptide scaffolds and foldamers with well-defined three-dimensional structures. The steric bulk of the 5,5-dimethylpropyl group can impose significant conformational constraints on the peptide backbone, influencing secondary structure formation such as β-turns and helices.
Researchers are exploring how the strategic placement of this non-natural amino acid can direct the folding of peptides into predictable and stable architectures. These "foldamers" can mimic the structural motifs of natural proteins, providing a basis for designing molecules with specific biological activities. The conformational preferences induced by 5,5-dimethyl-l-norleucine (B8060673) are being studied using techniques like nuclear magnetic resonance (NMR) and circular dichroism to understand its impact on peptide structure. For instance, studies on peptides containing other bulky, cycloaliphatic Cα,α-disubstituted glycines have shown a strong propensity for forming β-turns and helical structures, suggesting a similar potential for 5,5-dimethyl-l-norleucine. nih.gov
Integration into Advanced Functional Materials
The unique properties of peptides containing 5,5-dimethyl-l-norleucine are also being harnessed for the development of advanced functional materials. The introduction of this bulky, lipophilic residue can influence the self-assembly of peptides into higher-order structures like nanofibers, hydrogels, and thin films. These materials have potential applications in tissue engineering, drug delivery, and as biosensors.
The hydrophobic nature of the 5,5-dimethylpropyl side chain can drive the aggregation of peptides in aqueous environments, leading to the formation of stable, nanostructured materials. Researchers are investigating how to control the self-assembly process by varying the peptide sequence and the placement of the 5,5-dimethyl-l-norleucine residue. For example, amphipathic peptides containing amino acids with long alkyl chains have been shown to form α-helical structures that can anchor to lipid bilayers, a principle that could be extended to peptides incorporating 5,5-dimethyl-l-norleucine for applications in membrane-associated materials. nih.gov
Methodological Advancements in Peptide Synthesis and Analysis
The synthesis of peptides containing sterically hindered amino acids like 5,5-dimethyl-l-norleucine presents unique challenges to standard solid-phase peptide synthesis (SPPS) protocols. The bulky side chain can impede coupling reactions, leading to lower yields and incomplete sequences. researchgate.net Consequently, the use of this amino acid is driving methodological advancements in peptide synthesis.
To overcome these synthetic hurdles, researchers are exploring more potent coupling reagents and optimized reaction conditions. For instance, Fmoc-amino acid fluorides have been shown to be effective for the assembly of peptides with sterically hindered residues. acs.org Similarly, the use of N-(Fmoc-α-aminoacyl)benzotriazoles has been demonstrated as a successful strategy for coupling hindered amino acids. acs.org The challenges associated with incorporating such residues also necessitate the development of more sensitive and robust analytical techniques to ensure the purity and correct sequence of the final peptide product.
Furthermore, the synthesis of pseudopeptides derived from norleucine, such as those with a phosphinic acid linkage, has been explored. N-Fmoc protected synthons of these pseudopeptides have been shown to be suitable building blocks for solid-phase synthesis, opening up new avenues for creating peptide mimetics with potential therapeutic applications. nih.gov
Unexplored Academic Potentials and Interdisciplinary Research Opportunities
The full potential of this compound in academic and interdisciplinary research is still largely untapped. Its unique properties open doors to a wide range of investigations across various scientific disciplines.
In medicinal chemistry, the incorporation of 5,5-dimethyl-l-norleucine into bioactive peptides could lead to analogs with enhanced stability against enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles. The steric hindrance provided by the dimethylated side chain could shield the peptide backbone from proteolytic enzymes.
In the field of protein engineering, this non-natural amino acid could be used as a tool to probe protein structure and function. nih.gov By systematically replacing natural amino acids with 5,5-dimethyl-l-norleucine, researchers can study the effects of steric bulk on protein folding, stability, and intermolecular interactions.
The development of peptides containing this amino acid also fosters interdisciplinary collaborations between chemists, biologists, and materials scientists. The synthesis of these novel molecules requires expertise in organic chemistry, while their characterization and application in biological systems and materials science demand a collaborative approach. The creation of peptides with tailored properties could lead to innovations in areas such as bioconjugation chemistry for targeted drug delivery and the development of new biocompatible materials. mdpi.com
Q & A
Q. What are the established synthetic routes for N-Fmoc-5,5-dimethyl-L-norleucine, and how do reaction conditions influence yield?
this compound is synthesized via Fmoc protection of the amino group on 5,5-dimethyl-L-norleucine. Key steps include:
- Amino Protection : Reacting 5,5-dimethyl-L-norleucine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base (e.g., triethylamine) at 0–25°C to prevent racemization .
- Solvent Optimization : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction efficiency.
- Yield Factors : Prolonged reaction times (>4 hours) or elevated temperatures (>25°C) may reduce enantiomeric purity due to side reactions. Typical yields range from 65–80% after purification .
Q. How should researchers purify this compound to ensure >98% HPLC purity?
Purification involves:
- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (20–80% over 30 minutes).
- Recrystallization : Ethyl acetate/hexane mixtures (1:3 ratio) at −20°C yield crystalline product with minimal residual solvents .
- Validation : Confirm purity via -NMR (absence of peaks at δ 1.2–1.4 ppm for unreacted starting material) and LC-MS (m/z 394.2 for [M+H]) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Temperature : Store at 0–6°C in airtight, amber vials to prevent thermal decomposition and photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Fmoc group.
- Stability Data : LC-MS monitoring over 12 months shows <5% degradation under optimal conditions .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) despite steric hindrance?
The 5,5-dimethyl group introduces steric constraints, requiring tailored strategies:
- Coupling Reagents : Use HATU (1.5 equiv) with DIPEA (3 equiv) in DMF, which outperforms HBTU or PyBOP in activating the carboxyl group .
- Extended Coupling Times : 2–4 hours at 25°C for complete acylation, verified by Kaiser test.
- Microwave-Assisted Synthesis : 10-minute cycles at 50°C improve coupling efficiency by 20% compared to conventional methods .
Q. What analytical techniques resolve discrepancies in characterizing the stereochemical integrity of this compound?
- Chiral HPLC : Use a Chirobiotic T column (25 cm × 4.6 mm) with isocratic elution (30% methanol in 0.1% ammonium acetate) to separate enantiomers (retention times: L-form = 8.2 min, D-form = 10.5 min) .
- Circular Dichroism (CD) : A negative Cotton effect at 265 nm confirms the L-configuration .
- X-ray Crystallography : Single-crystal analysis (space group P2) validates the dimethyl substitution pattern .
Q. How does this compound enhance peptide backbone rigidity in structural studies?
The 5,5-dimethyl group restricts conformational flexibility, enabling:
- Helix Stabilization : Incorporation into α-helices increases thermal stability by 10–15°C (measured via CD melting curves) .
- Crystallography : Improved diffraction resolution (≤1.5 Å) in membrane protein studies due to reduced side-chain mobility .
- NMR Spectroscopy : Enhanced - NOE correlations for residue-specific dynamics analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
